A Senior Application Scientist's Guide to 2-Bromohypoxanthine: Foundational Physicochemical Data for Advanced Research
A Senior Application Scientist's Guide to 2-Bromohypoxanthine: Foundational Physicochemical Data for Advanced Research
Abstract
2-Bromohypoxanthine, a halogenated purine analog, serves as a pivotal building block in synthetic organic chemistry and drug discovery. Its utility is fundamentally linked to its precise chemical and physical properties. This technical guide provides an in-depth analysis of two of its most critical parameters: molecular weight and exact mass. We will explore the theoretical underpinnings of these values, their practical implications in the laboratory, and their roles in the analytical workflows that underpin modern chemical research. This document is intended for researchers, medicinal chemists, and drug development professionals who utilize substituted purine scaffolds in their work.
Core Concepts: Molecular Weight vs. Exact Mass
In the realm of chemical analysis and synthesis, the terms "molecular weight" and "exact mass" are often used, but they represent distinct and fundamentally different concepts. Understanding this distinction is paramount for accurate experimental design and data interpretation, particularly when working with high-precision analytical instrumentation.
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Molecular Weight (or Average Molecular Mass): This value is a weighted average of the masses of all naturally occurring isotopes of the atoms in a molecule. The calculation is based on the isotopic abundance of each element on Earth. For instance, carbon is primarily ¹²C, but a small fraction exists as ¹³C. The molecular weight of a compound, expressed in Daltons (Da) or atomic mass units (amu), is the value used for most routine laboratory calculations, such as determining the mass of a substance needed to achieve a specific molar concentration.
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Exact Mass (or Monoisotopic Mass): This is the calculated mass of a molecule containing only the most abundant isotope of each element (e.g., ¹H, ¹²C, ¹⁴N, ¹⁶O, and ⁷⁹Br). This value is not an average. It is a precise, theoretical mass that is crucial for high-resolution mass spectrometry (HRMS), where instruments are capable of measuring mass-to-charge ratios to several decimal places. The ability to measure an experimental mass that closely matches the theoretical exact mass is a primary method for confirming a molecule's elemental composition.
For 2-bromohypoxanthine, the difference between these two values is subtle but significant, driven primarily by the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br).
Physicochemical and Structural Data of 2-Bromohypoxanthine
A precise understanding of a compound's fundamental properties is the bedrock of its application in research. 2-Bromohypoxanthine is identified by a unique set of parameters that ensure its unambiguous identification and proper use in stoichiometric calculations.
| Parameter | Value | Source(s) |
| Chemical Name | 2-Bromo-1,7-dihydropurin-6-one | [1] |
| Synonyms | 2-Bromohypoxanthine, 2-Bromo-6-hydroxypurine | [2] |
| CAS Number | 87781-93-9 | [3][4][5] |
| Molecular Formula | C₅H₃BrN₄O | [3][4][5] |
| Molecular Weight | 215.01 g/mol | [2][3][4] |
| Exact (Monoisotopic) Mass | 213.94902 Da | [1] |
| Melting Point | >350 °C | [3] |
Practical Applications in the Research Workflow
The molecular weight and exact mass of 2-bromohypoxanthine are not merely abstract numbers; they are functional parameters that guide critical laboratory procedures.
Molecular Weight in Stoichiometry and Solution Preparation
The molecular weight is indispensable for preparing solutions of known concentrations, a routine yet critical task in any chemistry or biology lab. Accurate solution preparation ensures the validity and reproducibility of experimental results, from running a chemical reaction to performing a cell-based assay.
Protocol: Preparation of a 10 mM Stock Solution of 2-Bromohypoxanthine
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Causality and Rationale: This protocol is designed to create a concentrated stock solution that can be accurately diluted for various downstream applications. Using a precise molecular weight is essential for achieving the target molarity. DMSO is often chosen as the solvent for purine analogs due to its high solubilizing power for a wide range of organic molecules.
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Methodology:
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Mass Calculation: Calculate the required mass of 2-bromohypoxanthine using the formula: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) For 10 mL (0.010 L) of a 10 mM (0.010 mol/L) solution: Mass = 0.010 mol/L * 0.010 L * 215.01 g/mol = 0.0215 g or 21.5 mg.
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Weighing: Using an analytical balance, carefully weigh out 21.5 mg of 2-bromohypoxanthine powder onto a weigh boat.
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Solubilization: Transfer the powder to a 15 mL conical tube or a suitable volumetric flask. Add approximately 8 mL of high-purity dimethyl sulfoxide (DMSO).
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Dissolution: Vortex the solution vigorously. If necessary, gentle heating in a water bath (37-50°C) or sonication can be applied to facilitate complete dissolution.
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Final Volume Adjustment: Once the solid is fully dissolved, add DMSO to bring the final volume to exactly 10.0 mL.
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Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
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Exact Mass in Structural Confirmation via Mass Spectrometry
High-resolution mass spectrometry (HRMS) is the gold standard for confirming the elemental composition of a synthesized compound or identifying an unknown. The instrument measures the mass-to-charge ratio (m/z) of an ion with high precision. By comparing the measured m/z to the calculated exact mass, a researcher can confirm the compound's identity with a high degree of confidence.
A key feature of 2-bromohypoxanthine in mass spectrometry is its distinct isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br (~50.7% abundance) and ⁸¹Br (~49.3% abundance), which are separated by approximately 2 Da. This results in two prominent peaks in the mass spectrum:
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M peak: Corresponding to the molecule with ⁷⁹Br.
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M+2 peak: Corresponding to the molecule with ⁸¹Br, which is nearly equal in intensity to the M peak.
This characteristic 1:1 isotopic signature is a powerful diagnostic tool for confirming the presence of a single bromine atom in the molecule.
Analytical Workflow for Identity and Purity Verification
The following workflow outlines a standard procedure for confirming the identity and assessing the purity of a 2-bromohypoxanthine sample using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).
Caption: Workflow for identity and purity analysis of 2-bromohypoxanthine.
Protocol: LC-HRMS Analysis of 2-Bromohypoxanthine
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Causality and Rationale: This method uses reverse-phase chromatography to separate the analyte from potential impurities based on hydrophobicity. Formic acid is added to the mobile phase to improve peak shape and enhance ionization efficiency in positive electrospray ionization (ESI) mode, which readily protonates the basic nitrogen atoms on the purine ring to form the [M+H]⁺ ion.
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Methodology:
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Sample Preparation: Prepare a ~10 µg/mL solution of 2-bromohypoxanthine in a diluent of 50:50 water/acetonitrile with 0.1% formic acid.
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Chromatographic Conditions:
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Instrument: Agilent 1290 Infinity II LC system or equivalent.
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Column: ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.
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Mobile Phase A: Water + 0.1% Formic Acid.
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Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
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Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 4 min, hold for 1 min, return to 5% B and re-equilibrate for 1.5 min.
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Flow Rate: 0.4 mL/min.
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Column Temperature: 40°C.
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Injection Volume: 2 µL.
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Mass Spectrometer Conditions:
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Instrument: Agilent 6545XT AdvanceBio Q-TOF or equivalent.
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Ionization Mode: ESI, Positive.
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Gas Temperature: 325°C.
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Gas Flow: 8 L/min.
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Nebulizer: 35 psig.
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Sheath Gas Temp: 350°C.
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Sheath Gas Flow: 11 L/min.
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Capillary Voltage: 3500 V.
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Mass Range: 100-1000 m/z.
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Data Analysis:
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Extract the ion chromatogram for the theoretical [M+H]⁺ ion (C₅H₄BrN₄O⁺), which has an exact mass of 214.9563 Da.
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Examine the mass spectrum of the corresponding chromatographic peak.
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Confirm that the measured mass is within a 5 ppm tolerance of the theoretical exact mass.
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Verify the presence of the M+2 isotopic peak at m/z ~216.9542 with an intensity ratio of approximately 1:1 relative to the M peak.
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The Role of 2-Bromohypoxanthine in Drug Discovery
The xanthine scaffold is a privileged structure in medicinal chemistry, forming the core of drugs used to treat conditions ranging from asthma to gout.[6][7] 2-Bromohypoxanthine is not typically an active pharmaceutical ingredient itself but rather a versatile intermediate. The bromine atom at the 2-position is a key functional handle. It activates the purine ring for nucleophilic substitution or, more commonly, serves as a reactive site for modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows medicinal chemists to rapidly synthesize large libraries of novel 2-substituted purine derivatives, which can then be screened for biological activity against a wide array of therapeutic targets like kinases, phosphodiesterases, and G-protein coupled receptors.
Conclusion
The molecular weight and exact mass of 2-bromohypoxanthine are foundational data points that enable its effective use in scientific research. While molecular weight governs the macroscopic world of solution preparation and reaction stoichiometry, exact mass provides the microscopic certainty required for structural confirmation by high-resolution analytical techniques. A thorough understanding and correct application of both concepts are essential for ensuring the accuracy, validity, and reproducibility of research and development efforts in chemistry and pharmacology.
References
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2-Bromohypoxanthine — Chemical Substance Information . NextSDS. [Link]
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2-bromohypoxanthine (C5H3BrN4O) . PubChemLite. [Link]
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Xanthine scaffold: scope and potential in drug development . ResearchGate. [Link]
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Recent Advances in the Synthesis of Xanthines: A Short Review . PMC. [Link]
Sources
- 1. PubChemLite - 2-bromohypoxanthine (C5H3BrN4O) [pubchemlite.lcsb.uni.lu]
- 2. 2-Bromohypoxanthine - CAS:87781-93-9 - Sunway Pharm Ltd [3wpharm.com]
- 3. 2-溴次黄嘌呤 96% | Sigma-Aldrich [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. nextsds.com [nextsds.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in the Synthesis of Xanthines: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
